molecular formula C15H9F19OS B13420500 2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester CAS No. 28506-33-4

2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester

Cat. No.: B13420500
CAS No.: 28506-33-4
M. Wt: 598.27 g/mol
InChI Key: LELPCBUDRUDINH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester typically involves the esterification of 2-methyl-2-propenethioic acid with a fluorinated alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester involves its interaction with specific molecular targets and pathways. The extensive fluorination of the compound enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, disrupt microbial cell membranes, and alter signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester stands out due to its higher degree of fluorination, which imparts superior chemical stability, hydrophobicity, and resistance to degradation. These properties make it particularly valuable in applications requiring extreme chemical resistance and durability .

Properties

CAS No.

28506-33-4

Molecular Formula

C15H9F19OS

Molecular Weight

598.27 g/mol

IUPAC Name

S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] 2-methylprop-2-enethioate

InChI

InChI=1S/C15H9F19OS/c1-5(2)6(35)36-4-3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h1,3-4H2,2H3

InChI Key

LELPCBUDRUDINH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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